molecular formula C26H26N4O5 B11275174 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11275174
M. Wt: 474.5 g/mol
InChI Key: YKNAHYVFOXMTQO-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a 4-methylphenylacetamide moiety

Preparation Methods

The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the intermediate with 4-methylphenylacetamide under appropriate conditions to yield the target compound. Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the pyrido[3,2-d]pyrimidine core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrido[3,2-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The 3,4-dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the 4-methylphenylacetamide moiety could contribute to the overall stability of the compound-target complex. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidine derivatives with different substituents. For example:

  • 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-chlorophenyl)acetamide
  • 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide These compounds share the same core structure but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties. The uniqueness of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide lies in its specific combination of substituents, which may confer distinct advantages in terms of binding affinity, selectivity, and overall activity.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-17-6-9-19(10-7-17)28-23(31)16-30-20-5-4-13-27-24(20)25(32)29(26(30)33)14-12-18-8-11-21(34-2)22(15-18)35-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31)

InChI Key

YKNAHYVFOXMTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3

Origin of Product

United States

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